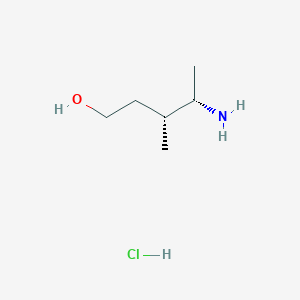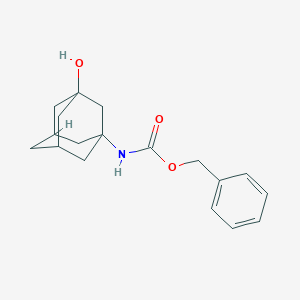
Benzyl 3-hydroxy-1-adamantylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantane moiety in this compound provides unique structural features that contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-hydroxyadamantan-1-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 3-hydroxyadamantane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of benzyl N-(3-hydroxyadamantan-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantane moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl N-(3-hydroxyadamantan-1-yl)carbamate involves the release of the active amine compound upon cleavage of the carbamate group. This cleavage can be triggered by specific enzymes or chemical conditions, allowing for controlled release of the active compound. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a propyl group instead of the adamantane moiety.
Saxagliptin: Contains an adamantane moiety and is used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Uniqueness
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate is unique due to the presence of the adamantane moiety, which provides enhanced stability and reactivity compared to other carbamates. This structural feature makes it particularly useful in applications requiring controlled release and stability under various conditions .
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
benzyl N-(3-hydroxy-1-adamantyl)carbamate |
InChI |
InChI=1S/C18H23NO3/c20-16(22-11-13-4-2-1-3-5-13)19-17-7-14-6-15(8-17)10-18(21,9-14)12-17/h1-5,14-15,21H,6-12H2,(H,19,20) |
Clave InChI |
MBCUBPDKPKRPQN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)O)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
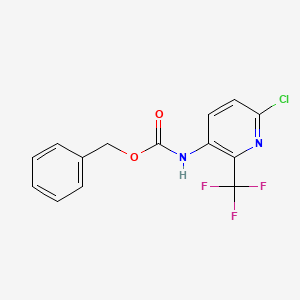
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)
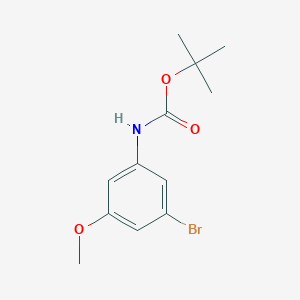
![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
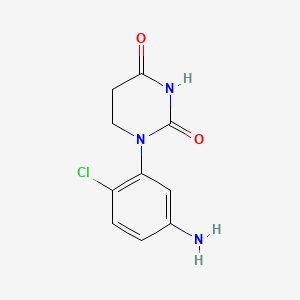
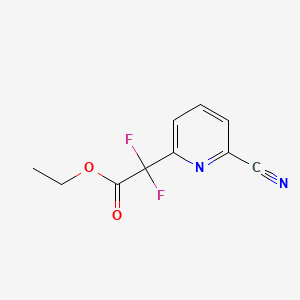
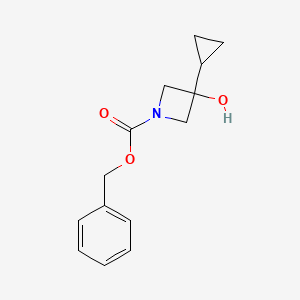

![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
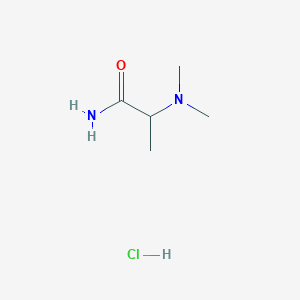
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
